2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate
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Overview
Description
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate is a complex organic compound that features a pyrazole ring, a phenoxy group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Phenoxy group attachment: This step involves the reaction of the chlorinated pyrazole with a phenol derivative under basic conditions.
Acetylation: Finally, the acetate ester is formed by reacting the phenoxy compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This can reduce the nitro groups to amines or the carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols.
Scientific Research Applications
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity, while the acetate ester can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl alcohol: Similar structure but with an alcohol group instead of an acetate ester.
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl chloride: Similar structure but with a chloride group instead of an acetate ester.
Uniqueness
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate is unique due to its combination of functional groups, which can impart specific chemical and biological properties. The presence of the acetate ester can enhance its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17ClN2O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-[4-chloro-2-(2-phenylpyrazol-3-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H17ClN2O3/c1-14(23)24-11-12-25-19-8-7-15(20)13-17(19)18-9-10-21-22(18)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3 |
InChI Key |
UKRAOONRFXLGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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